4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione
Description
Properties
IUPAC Name |
4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-4-3-14-5-6(11-8(14)10-4)13(2)9(16)12-7(5)15/h3H,1-2H3,(H,10,11)(H,12,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVWVWNEWBXFLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-diamino-6-hydroxy-2-methylpyrimidine with formic acid and formaldehyde. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Diversity
The purinoimidazoledione core allows extensive modifications, leading to derivatives with distinct physicochemical and biological properties. Key comparisons include:
Substituent Position and Type
- 4,7-Dimethyl derivative : The methyl groups at positions 4 and 7 simplify the structure, reducing steric hindrance while maintaining moderate lipophilicity.
- 6-(2-Chlorophenyl)-4,7-dimethyl derivative: Introduces a chlorophenyl group at position 6, enhancing aromatic interactions in binding assays. Its SMILES notation (CC1=CN2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CC(=O)C)C) highlights the chloroaromatic and propionyl substituents, which increase molecular weight and polarity .
- 6-Butyl-2,4-dimethyl-7-(4-methylphenyl) derivative : Features a butyl chain and methylphenyl group, resulting in a larger molecular formula (C20H23N5O2) and molar mass (365.43 g/mol). This increases hydrophobicity and may improve membrane permeability .
- 2,4-Dimethyl-6-(3-morpholin-4-ium-propyl)-7-phenyl derivative : Incorporates a charged morpholinium group, enhancing solubility in polar solvents. The SMILES structure (CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CCC[NH+]4CCOCC4)C5=CC=CC=C5) reflects its ionic character, which could influence receptor binding .
Halogenated Derivatives
- This derivative’s structural complexity (e.g., 361985-93-5) suggests utility in drug design .
- ZINC170624334: A related purinoimidazoledione derivative with a 4-bromophenyl and hydroxyethyl group.
Molecular Weight and Solubility
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Solubility Profile |
|---|---|---|---|---|
| 4,7-Dimethyl derivative | C11H10N4O2 | 242.23 | 4,7-dimethyl | Moderate lipophilicity |
| 6-Butyl-2,4-dimethyl-7-(4-MePh) | C20H23N5O2 | 365.43 | Butyl, methylphenyl | High hydrophobicity |
| 6-(2-Chlorophenyl)-4,7-dimethyl | C17H14ClN5O3 | 379.78 | Chlorophenyl, oxidanylidenepropyl | Polar due to ketone group |
| Morpholinium-containing derivative | C23H28N6O3+ | 436.51 | Morpholinium-propyl, phenyl | High aqueous solubility |
- Electron-Withdrawing Groups: Derivatives like 6-chloro-5-((3,4-dichlorophenyl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione (11d) feature trifluoromethyl and chloro groups, increasing stability and altering electronic distribution for enhanced receptor affinity .
- Charged Groups : The morpholinium substituent in 2,4-dimethyl-6-(3-morpholin-4-ium-propyl)-7-phenyl derivative improves solubility, critical for bioavailability .
Biological Activity
4,7-Dimethyl-6H-purino[7,8-a]imidazole-1,3-dione is a heterocyclic compound belonging to the purine derivatives class. Its unique structure, characterized by fused imidazole and purine rings, contributes significantly to its biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparison with related compounds.
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 4,5-diamino-6-hydroxy-2-methylpyrimidine with formic acid and formaldehyde. This process includes several steps such as condensation and cyclization to yield the desired compound .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves inhibition of bacterial enzymes critical for cell wall synthesis or DNA replication .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies indicate that it may inhibit specific enzymes involved in DNA replication and repair processes, leading to reduced proliferation of cancer cells. The unique fused ring structure allows it to interact effectively with biological targets .
Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has demonstrated potential anti-inflammatory and antioxidant activities. These properties make it a candidate for further research in therapeutic applications .
The biological activity of this compound is attributed to its ability to bind to specific molecular targets such as enzymes and receptors. This binding modulates their activity and leads to various biological effects. For instance, it may inhibit the activity of enzymes involved in nucleic acid metabolism .
Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 6-Methylpurine | Similar purine derivative | Antimicrobial |
| Imidazole | Basic heterocyclic structure | Antifungal, Antiviral |
Uniqueness : The specific substitution pattern and fused ring structure of this compound set it apart from other derivatives in terms of biological activity and therapeutic potential .
Case Studies
- Antimicrobial Activity Study : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial effects against S. aureus and E. coli. Among these compounds, those similar to this compound showed significant antibacterial activity compared to standard antibiotics .
- Anticancer Mechanism Investigation : A study focused on the inhibition of DNA polymerase by imidazole derivatives revealed that compounds like this compound could effectively reduce cancer cell proliferation through enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
